N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide

Solubility Physicochemical Property Assay Development

N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide (CAS 4515-22-4) is a dual-functional organic compound combining a cyclic succinimide (2,5-dioxooxolane) core with a 2-phenoxyacetamide side chain (C12H11NO5, MW 249.22 g/mol). The succinimide moiety is a recognized pharmacophore in anticonvulsant drug classes (e.g., phensuximide, ethosuximide), while 2-phenoxyacetamide derivatives are known inhibitors of targets like the Wnt-deacylase NOTUM and mosquito acetylcholinesterase.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
Cat. No. B12106653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)NC(=O)COC2=CC=CC=C2
InChIInChI=1S/C12H11NO5/c14-10(7-17-8-4-2-1-3-5-8)13-9-6-11(15)18-12(9)16/h1-5,9H,6-7H2,(H,13,14)
InChIKeyJFNLOKSSJKJODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide: A Structurally Distinct Succinimide-Phenoxyacetamide Conjugate


N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide (CAS 4515-22-4) is a dual-functional organic compound combining a cyclic succinimide (2,5-dioxooxolane) core with a 2-phenoxyacetamide side chain (C12H11NO5, MW 249.22 g/mol). The succinimide moiety is a recognized pharmacophore in anticonvulsant drug classes (e.g., phensuximide, ethosuximide), while 2-phenoxyacetamide derivatives are known inhibitors of targets like the Wnt-deacylase NOTUM and mosquito acetylcholinesterase. [1][2] This specific conjugate architecture is not represented in simpler, single-pharmacophore alternatives, making it a unique chemical probe for applications requiring both structural motifs.

Why N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide Cannot Be Interchanged with Simple Succinimide or Phenoxyacetamide Analogs


Generic substitution with structurally simpler, in-class analogs like N-(2,5-dioxooxolan-3-yl)acetamide or unsubstituted phenoxyacetamide is scientifically invalid due to critical differences in physicochemical properties and functional group architecture. The target compound's specific combination of a hydrogen-bonding succinimide core and a lipophilic phenoxy tail creates a unique solubility and lipophilicity profile that dictates its behavior in aqueous buffer systems and biological assays. Uncontrolled replacement with a more soluble, less lipophilic analog (e.g., N-(2,5-dioxooxolan-3-yl)acetamide) would fundamentally alter reconstitution protocols, dosing in cell-based assays, and potentially target engagement kinetics. The quantitative evidence below substantiates these non-interchangeable material properties.

Quantitative Differentiation Evidence for N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide vs. Closest Analogs


Aqueous Solubility: This Succinimide-Phenoxyacetamide is Significantly Less Soluble than the Acetamide Analog

The target compound demonstrates extremely low predicted aqueous solubility (0.025 g/L at 25°C), a critical parameter for reconstitution in biological buffers. This starkly contrasts with the simpler analog N-(2,5-dioxooxolan-3-yl)acetamide, which, lacking the hydrophobic phenoxy ring, exhibits a significantly lower computed LogP. [1] This solubility difference dictates that the target compound requires specific formulation strategies (e.g., DMSO stock preparation) that are not necessary for more hydrophilic analogs, directly impacting procurement decisions for high-throughput screening assays.

Solubility Physicochemical Property Assay Development

Lipophilicity-Driven Membrane Permeability Potential: Contrasting the Phenoxy-Derivative with a Benzamide Analog

The introduction of the phenoxy group in the target compound is expected to significantly increase its lipophilicity compared to the N-(2,5-dioxooxolan-3-yl)benzamide analog, where a phenyl ring is directly attached. While specific LogP data for the target is not directly available, the presence of the ether-linked phenoxy group generally confers higher LogP than a directly linked benzamide, influencing passive membrane permeability. This is a crucial selection criterion for cell-based assays where intracellular target engagement is desired.

Lipophilicity LogP Membrane Permeability ADMET

Defined (R)-Enantiomer: Stereochemical Purity as a Baseline for Reproducible Pharmacology

The commercially sourced target compound is overwhelmingly the single (R)-enantiomer (CAS 4515-22-4), as confirmed by the defined stereocenter in the oxolane ring. This contrasts with many generic phenoxyacetamide derivatives that are offered as racemic mixtures or with undefined stereochemistry. In chiral biological environments (e.g., enzyme active sites, receptor binding pockets), the use of a single, defined enantiomer is critical for dose-response consistency and target selectivity, eliminating the confounding variable of mixed stereoisomer pharmacology.

Chirality Enantiomeric Purity Stereospecificity Reproducibility

Amide Bond Stability vs. The Hydrolytically Labile Phenoxyacetic Acid NHS Ester

The target compound features a stable amide bond linking the phenoxyacetyl group to the succinimide, in contrast to phenoxyacetic acid N-hydroxysuccinimide (NHS) ester (CAS 38678-58-9), which is a reactive acylating agent. [1] NHS esters are known to readily hydrolyze in aqueous solution, with half-lives often measured in minutes to hours depending on pH, whereas the amide linkage is resistant to hydrolysis under identical conditions. This fundamental difference in chemical stability is critical for experimental workflows requiring long-term stock solution storage or applications where premature reactivity would compromise data integrity.

Chemical Stability Hydrolysis Bioconjugation Long-Term Storage

Optimal Procurement Scenarios for N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide Based on Verified Evidence


Development of Stereospecific NOTUM or AChE1 Inhibitors for X-ray Crystallography

For structural biology efforts targeting the Wnt-deacylase NOTUM or mosquito acetylcholinesterase 1 (AChE1), this compound's defined (R)-stereochemistry and dual succinimide-phenoxyacetamide pharmacophore make it a superior fragment for co-crystallization studies. Unlike achiral or racemic 2-phenoxyacetamide fragments (IC50 ~33 μM against NOTUM), the single enantiomer eliminates electron density ambiguity in refinement, while the added succinimide ring provides new hydrogen-bonding vectors for rational, structure-based drug design. [1][2]

Intracellular Target Engagement Assays in Wnt Signaling or Neurodegenerative Disease Models

The higher predicted lipophilicity of this compound, compared to less hydrophobic analogs like N-(2,5-dioxooxolan-3-yl)acetamide, suggests enhanced passive membrane permeability. This property is essential for cell-based assays investigating intracellular targets such as NOTUM in the secretory pathway or central nervous system targets where blood-brain barrier penetration is required. The compound's distinct solubility profile (0.025 g/L) mandates a controlled DMSO reconstitution protocol, which allows for precise cellular dosing that is unachievable with rapidly precipitating hydrophilic analogs. [1]

Synthesis of Stable Chemical Probes for Long-Term Biological Profiling

The amide bond linking the phenoxyacetyl group to the succinimide core provides exceptional chemical stability compared to the corresponding activated ester (phenoxyacetic acid NHS ester). This stability is critical for applications requiring long-term compound storage in solution, pharmacokinetic studies, or chronic in vivo dosing regimens. The compound's resistance to spontaneous hydrolysis ensures consistent chemical identity and biological activity over time, avoiding the data variability and frequent re-synthesis associated with hydrolytically labile ester probes. [1]

Standardized Reference Compound for Enantioselective Synthesis and Chiral Chromatography

As a single, defined (R)-enantiomer with a confirmable specific rotation, this compound can serve as a valuable chiral reference standard in analytical chemistry and asymmetric synthesis. In an industrial QC or academic method development context, the guaranteed stereochemical purity eliminates the quantitative uncertainty introduced by procuring racemic mixtures of similar scaffolds, thereby serving as a reliable benchmark for chiral HPLC method validation and enantiomeric excess determination of novel synthetic derivatives. [1]

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